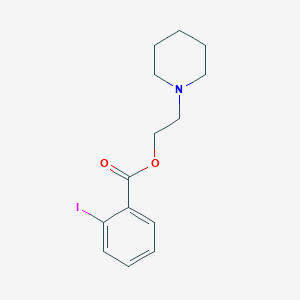
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate, also known as MEM, is a chemical compound that belongs to the class of benzoate esters. MEM is widely used in scientific research as a tool to study the function of ion channels in the nervous system.
作用機序
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate blocks Kv1.3 by binding to the channel pore in a voltage-dependent manner. The binding of 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate to Kv1.3 is reversible and the dissociation rate is slow, which results in a long-lasting block of the channel. 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate does not affect other potassium channels or ion channels, which makes it a highly selective blocker of Kv1.3.
Biochemical and Physiological Effects:
The blockade of Kv1.3 by 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate has several biochemical and physiological effects. By inhibiting T cell activation and proliferation, 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate can reduce the production of pro-inflammatory cytokines such as interferon-gamma and interleukin-17, which are involved in the pathogenesis of autoimmune diseases. 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate can also induce T cell apoptosis and inhibit the migration of T cells to inflammatory sites, which further reduces the immune response.
実験室実験の利点と制限
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate has several advantages as a research tool. It is highly selective for Kv1.3, which allows for specific modulation of T cell function. 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate has a slow dissociation rate, which results in a long-lasting block of the channel. 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate is also water-soluble, which makes it easy to administer in vitro and in vivo. However, there are also limitations to the use of 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate. 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate is a potent blocker of Kv1.3, which can result in off-target effects on other Kv channels. 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate can also affect the function of other ion channels and transporters, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate in scientific research. One direction is the development of 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate-based therapeutics for autoimmune diseases. 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate has shown promising results in preclinical studies and clinical trials for the treatment of multiple sclerosis and rheumatoid arthritis. Another direction is the use of 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate as a tool to study the role of Kv1.3 in other cell types and physiological processes. Kv1.3 is expressed in other immune cells, as well as in neurons, cardiac myocytes, and smooth muscle cells. The blockade of Kv1.3 by 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate may have effects on these cell types and processes that have yet to be explored. Finally, the development of new Kv1.3 blockers that have improved selectivity and potency may lead to new insights into the function of Kv1.3 and new therapeutic options for autoimmune diseases.
合成法
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate can be synthesized by the reaction of 2-methylbenzoic acid with 1-methyl-2-(4-morpholinyl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction occurs at room temperature and the product is obtained by simple filtration and purification.
科学的研究の応用
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate is widely used in scientific research as a tool to study the function of ion channels in the nervous system. 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate is a potent and selective blocker of the voltage-gated potassium channel Kv1.3, which is expressed in T cells and plays a critical role in T cell activation and proliferation. By blocking Kv1.3, 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate can inhibit T cell activation and proliferation, which has potential therapeutic applications in autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
1-morpholin-4-ylpropan-2-yl 2-methylbenzoate |
InChI |
InChI=1S/C15H21NO3/c1-12-5-3-4-6-14(12)15(17)19-13(2)11-16-7-9-18-10-8-16/h3-6,13H,7-11H2,1-2H3 |
InChIキー |
BTBVVZWPDAVNRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCOCC2 |
正規SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)


![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)



![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)

